molecular formula C22H34FN3O B6122833 N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide

N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide

Cat. No. B6122833
M. Wt: 375.5 g/mol
InChI Key: QSXKBRZYURBISY-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide, also known as FEPP, is a chemical compound that belongs to the class of piperidine derivatives. FEPP has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide acts as a potent inhibitor of dopamine transporters, which are responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine transporters, N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of cocaine and other psychostimulant drugs, which also inhibit dopamine transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide are primarily related to its inhibition of dopamine transporters. Increased dopaminergic neurotransmission can lead to a range of effects, including increased locomotor activity, reward-seeking behavior, and addiction. N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has also been shown to have antidepressant and anxiolytic effects, possibly due to its ability to increase dopamine levels in the prefrontal cortex.

Advantages and Limitations for Lab Experiments

N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has several advantages for use in lab experiments, including its high potency, selectivity, and stability. N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has also been shown to be effective in both in vitro and in vivo models. However, N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide as a tool compound to study the role of dopamine transporters in various neurological and psychiatric disorders. Finally, N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide may have potential applications in the development of new treatments for addiction, depression, and anxiety.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 2-fluoro-α-bromoethylbenzene with isopropylamine to form N-(2-fluoro-α-bromoethyl)-N-isopropylamine. This intermediate is then reacted with piperidine to form the final product, N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide. The synthesis of N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been optimized to obtain high yields and purity levels.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been investigated as a potential drug candidate for the treatment of neuropathic pain, depression, and anxiety. N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has also been studied for its potential use as a radiotracer for imaging dopamine transporters in the brain. In pharmacology, N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been used as a tool compound to study the mechanism of action of dopamine transporters and their role in the development of addiction. In neuroscience, N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been used to study the effects of dopamine transporters on synaptic transmission and plasticity.

properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34FN3O/c1-17(2)25-14-10-20(11-15-25)26-13-5-7-19(16-26)22(27)24-12-9-18-6-3-4-8-21(18)23/h3-4,6,8,17,19-20H,5,7,9-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXKBRZYURBISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide

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